molecular formula C9H15NO3S B1592221 Pyridin-1-ium butane-1-sulfonate CAS No. 21876-43-7

Pyridin-1-ium butane-1-sulfonate

Cat. No.: B1592221
CAS No.: 21876-43-7
M. Wt: 217.29 g/mol
InChI Key: LXSLZSJZGMWGOL-UHFFFAOYSA-N
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Description

Pyridin-1-ium butane-1-sulfonate is a compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is particularly notable for its unique structural properties, which make it a valuable component in the synthesis of hybrid materials and ionic liquids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridin-1-ium butane-1-sulfonate typically involves the reaction of pyridine with butane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and distillation, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: Pyridin-1-ium butane-1-sulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various pyridine derivatives .

Scientific Research Applications

Pyridin-1-ium butane-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyridin-1-ium butane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound’s sulfonate group can form strong ionic interactions with various biomolecules, influencing their structure and function. Additionally, the pyridinium moiety can participate in electron transfer reactions, contributing to its biological and chemical activities .

Comparison with Similar Compounds

    Pyridin-1-ium propane-1-sulfonate: Similar in structure but with a shorter alkyl chain.

    Pyridin-1-ium ethane-1-sulfonate: Even shorter alkyl chain, leading to different physical and chemical properties.

    Pyridin-1-ium methane-1-sulfonate: The simplest member of this series with distinct reactivity.

Uniqueness: Pyridin-1-ium butane-1-sulfonate stands out due to its longer alkyl chain, which imparts unique solubility and stability characteristics. This makes it particularly useful in the synthesis of hybrid materials and ionic liquids with tailored properties .

Properties

IUPAC Name

butane-1-sulfonate;pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N.C4H10O3S/c1-2-4-6-5-3-1;1-2-3-4-8(5,6)7/h1-5H;2-4H2,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSLZSJZGMWGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)[O-].C1=CC=[NH+]C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600010
Record name Pyridin-1-ium butane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21876-43-7
Record name Pyridin-1-ium butane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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